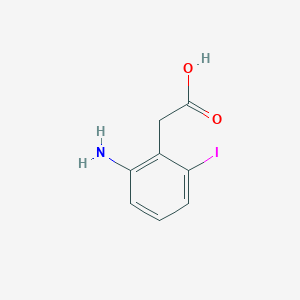![molecular formula C9H9N3O B13089655 [6-(1H-imidazol-2-yl)pyridin-3-yl]methanol](/img/structure/B13089655.png)
[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol is a heterocyclic compound that features both an imidazole and a pyridine ring. The presence of these two rings makes it a versatile compound with potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its biological activity, while the pyridine ring is a common scaffold in many pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-(1H-imidazol-2-yl)pyridin-3-yl]methanol typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the condensation of 2-aminopyridine with glyoxal and ammonia, forming the imidazole ring. This intermediate is then subjected to further reactions to introduce the methanol group at the 3-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
化学反应分析
Types of Reactions
[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The hydrogen atoms on the imidazole and pyridine rings can be substituted with various functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: The major products include the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The major product is the dihydroimidazole derivative.
Substitution: The major products are the halogenated or alkylated derivatives of the original compound.
科学研究应用
[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is known for its biological activity, making it a candidate for drug development.
作用机制
The mechanism of action of [6-(1H-imidazol-2-yl)pyridin-3-yl]methanol is not well-documented. the imidazole ring is known to interact with various biological targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
Imidazole: A simpler compound with a single imidazole ring, known for its broad range of biological activities.
Pyridine: A basic heterocyclic compound with a single pyridine ring, commonly used as a building block in pharmaceuticals.
[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol Derivatives: Compounds with various substitutions on the imidazole or pyridine rings, which can alter their biological activity and chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of the imidazole and pyridine rings, which endows it with a diverse range of chemical and biological properties. This dual-ring structure allows for multiple points of interaction with biological targets, making it a versatile compound for drug development and other applications .
属性
分子式 |
C9H9N3O |
|---|---|
分子量 |
175.19 g/mol |
IUPAC 名称 |
[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C9H9N3O/c13-6-7-1-2-8(12-5-7)9-10-3-4-11-9/h1-5,13H,6H2,(H,10,11) |
InChI 键 |
VHKGBMRKGJPDAO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1CO)C2=NC=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


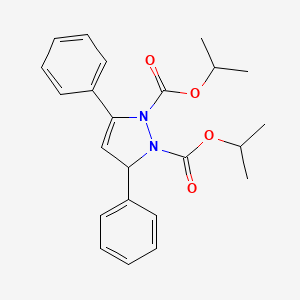
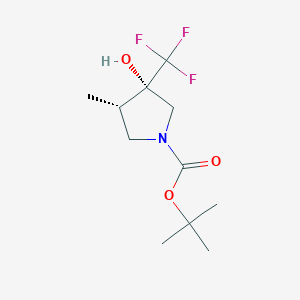
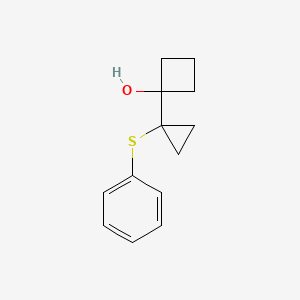
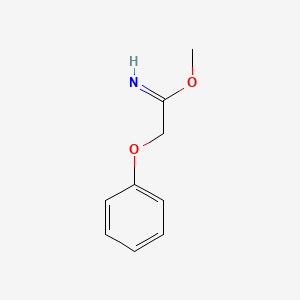

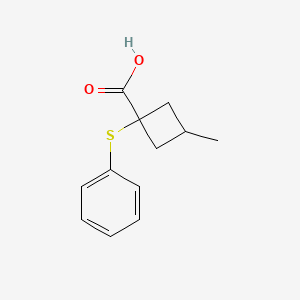
![N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide](/img/structure/B13089622.png)
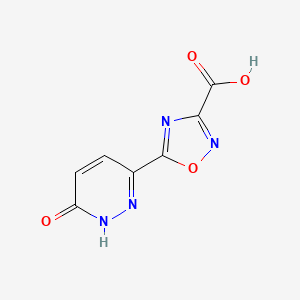

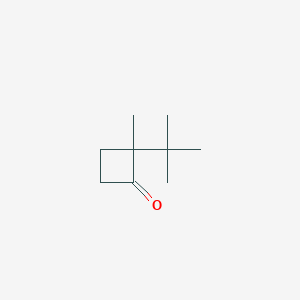
![(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B13089661.png)
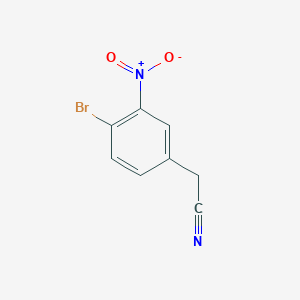
![tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate](/img/structure/B13089666.png)
